molecular formula C9H10INO3 B13129872 D-Tyrosine,2-iodo-

D-Tyrosine,2-iodo-

Cat. No.: B13129872
M. Wt: 307.08 g/mol
InChI Key: BMBZSHPNHVPCNG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Tyrosine,2-iodo-: is an iodinated derivative of the amino acid tyrosine. This compound is characterized by the substitution of a hydrogen atom in the phenolic ring of tyrosine with an iodine atom at the second position. Iodinated tyrosines are significant in various biochemical processes, particularly in the synthesis of thyroid hormones.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Iodination of D-Tyrosine:

Industrial Production Methods:

    Batch Process: In industrial settings, the iodination of D-Tyrosine can be carried out in large reactors where the reagents are added sequentially. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

    Continuous Process: For large-scale production, a continuous flow process may be employed where D-Tyrosine and iodine are continuously fed into a reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-Tyrosine,2-iodo- can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of quinones.

    Reduction: The compound can be reduced back to D-Tyrosine using reducing agents like sodium borohydride (NaBH₄).

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: D-Tyrosine.

    Substitution: Azido-tyrosine or thiourea derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: D-Tyrosine,2-iodo- is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Protein Labeling: The compound is used in the labeling of proteins for various biochemical assays, aiding in the study of protein structure and function.

Medicine:

    Thyroid Hormone Research: As an iodinated tyrosine derivative, it is significant in the study of thyroid hormone synthesis and metabolism.

Industry:

    Radiopharmaceuticals: D-Tyrosine,2-iodo- can be used in the synthesis of radiolabeled compounds for diagnostic imaging and therapeutic applications.

Mechanism of Action

Molecular Targets and Pathways:

    Thyroid Peroxidase: D-Tyrosine,2-iodo- acts as a substrate for thyroid peroxidase, an enzyme involved in the synthesis of thyroid hormones.

    Iodination Pathway: The compound participates in the iodination pathway, where it is incorporated into thyroid hormones like thyroxine (T4) and triiodothyronine (T3).

Comparison with Similar Compounds

    L-Tyrosine,2-iodo-: Similar in structure but differs in the stereochemistry of the amino acid.

    Diiodotyrosine: Contains two iodine atoms on the phenolic ring, making it more heavily iodinated.

    Monoiodotyrosine: Contains only one iodine atom, typically at the third position.

Uniqueness:

    Stereochemistry: The D-configuration of D-Tyrosine,2-iodo- distinguishes it from its L-counterpart, affecting its interaction with enzymes and receptors.

    Iodination Position: The specific iodination at the second position provides unique reactivity and biological activity compared to other iodinated tyrosines.

This detailed overview of D-Tyrosine,2-iodo- covers its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H10INO3

Molecular Weight

307.08 g/mol

IUPAC Name

(2R)-2-amino-3-(4-hydroxy-2-iodophenyl)propanoic acid

InChI

InChI=1S/C9H10INO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)/t8-/m1/s1

InChI Key

BMBZSHPNHVPCNG-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)I)C[C@H](C(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1O)I)CC(C(=O)O)N

Origin of Product

United States

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